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An in-depth guide for researchers and drug development professionals on the long-term

outcomes of Vipivotide Tetraxetan in the treatment of metastatic castration-resistant prostate

cancer (mCRPC), benchmarked against alternative therapies. This guide synthesizes data from

pivotal clinical trials, providing detailed experimental protocols and visualizing key biological

pathways.

Vipivotide tetraxetan (formerly known as ¹⁷⁷Lu-PSMA-617) is a radioligand therapy that has

emerged as a significant advancement in the treatment of prostate-specific membrane antigen

(PSMA)-positive metastatic castration-resistant prostate cancer (mCRPC). This therapy

involves a small molecule that binds to PSMA, which is highly expressed on prostate cancer

cells, coupled with the beta-emitting radioisotope Lutetium-177 (¹⁷⁷Lu), enabling targeted

radiation delivery to tumor cells.[1][2] This guide provides a comprehensive comparison of the

long-term follow-up data from key clinical trials of Vipivotide tetraxetan against other

treatment modalities for mCRPC.

Comparative Efficacy of Vipivotide Tetraxetan
Long-term data from the pivotal Phase III VISION trial and the Phase II TheraP trial have

established the clinical benefit of Vipivotide tetraxetan in heavily pre-treated mCRPC patients.

The VISION trial demonstrated a statistically significant improvement in both overall survival

(OS) and radiographic progression-free survival (rPFS) for patients treated with Vipivotide
tetraxetan in combination with standard of care (SOC), compared to SOC alone.[3][4] In a

long-term follow-up, the median OS was 15.3 months for the Vipivotide tetraxetan group
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versus 11.3 months for the control group.[4] The median rPFS was also significantly extended

to 8.7 months from 3.4 months in the control arm.[3]

The TheraP trial provided a direct comparison against an active chemotherapy agent,

cabazitaxel. In a 3-year follow-up, Vipivotide tetraxetan showed a similar overall survival to

cabazitaxel.[5] However, it demonstrated a higher prostate-specific antigen (PSA) response

rate and a more favorable safety profile, positioning it as a viable alternative for patients

progressing after docetaxel.[5]

More recent data from the PSMAfore trial, presented at the ESMO 2023 congress, has shown

a significant rPFS benefit in taxane-naïve mCRPC patients, with a 59% reduction in the risk of

radiographic disease progression compared to a change in androgen receptor pathway

inhibitor (ARPI).[6] This suggests the potential for Vipivotide tetraxetan to be used in earlier

lines of treatment.[6]

Table 1: Comparison of Efficacy Outcomes from Key Clinical Trials

Trial Treatment Arms
Median Overall

Survival (OS)

Median

Radiographic

Progression-

Free Survival

(rPFS)

Prostate-

Specific Antigen

(PSA)

Response Rate

(≥50% decline)

VISION

Vipivotide

tetraxetan +

SOC vs. SOC

alone

15.3 months vs.

11.3 months[4]

8.7 months vs.

3.4 months[3]
46% vs. 7.1%

TheraP

Vipivotide

tetraxetan vs.

Cabazitaxel

Similar to

Cabazitaxel[5]

Not the primary

endpoint
66% vs. 37%[5]

PSMAfore

Vipivotide

tetraxetan vs.

Change in ARPI

Data immature
12.0 months vs.

5.6 months[6]

>2.5x more

frequent with

Vipivotide

tetraxetan[6]
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Long-Term Safety Profile
The long-term safety of Vipivotide tetraxetan has been a key area of investigation. A

prospective, multi-center, long-term follow-up safety study (NCT05803941) is currently

underway to further characterize known and potential risks over a 10-year period.[7][8]

Data from the VISION trial showed that while high-grade treatment-emergent adverse events

were more frequent with Vipivotide tetraxetan plus SOC (52.7%) compared to SOC alone

(38.0%), the therapy was generally well-tolerated.[9] An exposure-adjusted analysis of the

VISION trial data confirmed a favorable risk/benefit profile, with comparable rates of

gastrointestinal events and fatigue between the arms.[9] However, a higher incidence of dry

mouth, dry eye, and acute myelosuppression was associated with Vipivotide tetraxetan
treatment.[9]

The PSMAfore trial also reported a favorable safety profile, with the most common all-grade

adverse events being primarily Grade 1-2 and including dry mouth (57.3%), asthenia (31.7%),

nausea (31.3%), anemia (24.2%), and fatigue (22.9%).[6]

Table 2: Common Adverse Events (All Grades) Reported in Key Clinical Trials

Adverse Event
VISION Trial (Vipivotide

tetraxetan + SOC)

PSMAfore Trial (Vipivotide

tetraxetan)

Dry Mouth Higher incidence[9] 57.3%[6]

Fatigue/Asthenia Comparable to SOC[9]
31.7% (Asthenia), 22.9%

(Fatigue)[6]

Nausea Comparable to SOC[9] 31.3%[6]

Anemia Higher incidence 24.2%[6]

Myelosuppression Higher incidence (acute)[9] Not specified (all grades)

Dry Eye Higher incidence[9] Not specified

Experimental Protocols
VISION Trial (NCT03511664)
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Study Design: International, prospective, open-label, multicenter, randomized Phase 3 study.

[10]

Patient Population: Patients with PSMA-positive mCRPC who had previously received at

least one androgen-receptor-pathway inhibitor and one or two taxane regimens.[11]

Intervention: Patients were randomized 2:1 to receive either Vipivotide tetraxetan (7.4 GBq

every 6 weeks for four to six cycles) plus standard of care (SOC) or SOC alone.[11]

Primary Endpoints: The alternate primary endpoints were imaging-based progression-free

survival and overall survival.[11]

Key Inclusion Criteria: PSMA-positive disease confirmed by ⁶⁸Ga-PSMA-11 PET/CT.[11]

Key Exclusion Criteria: Prior treatment with chemotherapy, immunotherapy, radium-223, or

investigational drugs as part of the SOC.[11]

TheraP Trial (ANZUP 1603, NCT03392428)
Study Design: Open-label, randomized, stratified, two-arm multicenter Phase 2 trial.[12]

Patient Population: Men with mCRPC who had progressed after docetaxel treatment.[12]

Intervention: Patients were randomized 1:1 to receive either Vipivotide tetraxetan (starting

at 8.5 GBq and decreasing by 0.5 GBq per cycle for up to six cycles) or cabazitaxel (20

mg/m² every 3 weeks for up to 10 cycles).[12]

Primary Endpoint: PSA response rate (≥50% reduction).[12]

Key Inclusion Criteria: Sufficient PSMA avidity on ⁶⁸Ga-PSMA-11 PET/CT and no discordant

FDG-avid/PSMA-negative disease.[12]

PSMAfore Trial (NCT04689828)
Study Design: Multicenter, open-label, randomized Phase 3 trial.[13]

Patient Population: Taxane-naïve adults with progressive mCRPC who were candidates for a

change in ARPI.[13][14]
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Intervention: Patients were randomized 1:1 to receive either Vipivotide tetraxetan (7.4 GBq

every 6 weeks for 6 cycles) or a change in ARPI (abiraterone or enzalutamide).[14]

Primary Endpoint: Radiographic progression-free survival (rPFS).[13]

Key Inclusion Criteria: Confirmed PSMA expression by ⁶⁸Ga-PSMA-11 PET/CT, having

received one prior ARPI.[13]

Signaling Pathways and Mechanism of Action
Vipivotide tetraxetan's mechanism of action is rooted in the high expression of Prostate-

Specific Membrane Antigen (PSMA) on the surface of prostate cancer cells. PSMA is a

transmembrane glycoprotein with enzymatic functions that is linked to several oncogenic

signaling pathways, including the PI3K/Akt/mTOR pathway.[3][15]

The binding of Vipivotide tetraxetan to PSMA leads to the internalization of the radioligand.

The beta radiation emitted by ¹⁷⁷Lu then induces DNA damage in the cancer cells, ultimately

leading to cell death.[16]
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Caption: Mechanism of action of Vipivotide tetraxetan and associated PSMA signaling.

The binding of Vipivotide tetraxetan to PSMA delivers targeted radiation, causing DNA

damage and subsequent cell death. PSMA itself is involved in signaling pathways that promote

cancer cell survival, such as the PI3K/Akt/mTOR pathway.
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Caption: Simplified workflow of the VISION clinical trial.
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Patients with mCRPC underwent screening with ⁶⁸Ga-PSMA-11 PET/CT to determine eligibility.

PSMA-positive patients were then randomized to receive either Vipivotide tetraxetan plus

standard of care or standard of care alone, followed by long-term monitoring for primary

survival endpoints.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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